4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether
Description
Properties
IUPAC Name |
7-[2-[(4-fluorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-14-12-20-22-11-10-18(24(20)23-14)17-4-2-3-5-19(17)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQHONXILQMVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as an antitumor agent. The pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit inhibitory effects on cancer cell proliferation. Studies have indicated that modifications in the structure of these compounds can enhance their anticancer properties by targeting specific pathways involved in tumor growth.
Research indicates that 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether may interact with various biological targets:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are known to inhibit kinases, which play crucial roles in cellular signaling and cancer progression. This compound's structure suggests it may act as a selective inhibitor against certain kinases.
- Neuroprotective Effects : Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated neuroprotective effects, making this compound a candidate for further studies in neurodegenerative diseases.
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to be utilized in the development of novel pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various pyrazolo[1,5-a]pyrimidine derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent cytotoxic activity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Kinase Inhibition
In another research article from Bioorganic & Medicinal Chemistry Letters, the efficacy of pyrazolo[1,5-a]pyrimidines as kinase inhibitors was explored. The study highlighted how structural variations influenced selectivity and potency against specific kinases associated with cancer progression.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The fluorobenzyl group may enhance the compound’s binding affinity and selectivity towards these targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs :
- Synthesis Insights: The target compound’s fluorobenzyl ether group can be synthesized via nucleophilic substitution or coupling reactions, similar to the methods in (6% yield for MK72) and .
Pharmacological Profiles :
- Key Observations :
Physicochemical Properties
*Calculated based on structural analogs in .
- Critical Notes: The 4-fluorobenzyl group increases hydrophobicity (higher LogP) compared to alkyl ethers (e.g., 3-fluoropropyl) . Carboxylate esters (e.g., ) improve solubility but may reduce metabolic stability.
Biological Activity
4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse applications in medicinal chemistry, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparisons with similar compounds.
- IUPAC Name : 7-[2-[(4-fluorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
- Molecular Formula : C20H16FN3O
- CAS Number : 551931-26-1
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core is known to modulate various biochemical pathways by binding to target proteins, which can lead to alterations in cellular processes.
Key Mechanisms
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as tyrosinase (TYR), which is involved in melanin production. Inhibitors of TYR are explored for their potential in treating hyperpigmentation disorders.
- Cellular Interaction : It acts as a fluorescent probe for studying intracellular processes, enhancing our understanding of cellular dynamics and interactions.
Biological Activity Data
Research has indicated various biological activities associated with this compound. Below is a summary of notable findings:
Case Studies
- Tyrosinase Inhibition : A study investigated the inhibition of TYR by derivatives of 4-Fluorobenzyl compounds. One derivative showed an IC50 value of 0.18 μM, significantly more potent than the standard reference compound kojic acid (IC50 = 17.76 μM). This highlights the potential for developing effective agents against hyperpigmentation disorders .
- Antimicrobial Studies : The compound has been evaluated for its antimicrobial properties against several pathogens. Although specific IC50 values were not provided, preliminary results indicate promising activity that warrants further investigation .
Comparison with Similar Compounds
The unique structural features of this compound distinguish it from other pyrazolo[1,5-a]pyrimidines:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzyl Pyrazolo[1,5-a]pyrimidine | Methyl group substitution | Moderate TYR inhibition |
| 4-Chlorobenzyl Pyrazolo[1,5-a]pyrimidine | Chlorine atom substitution | Lower antimicrobial activity compared to fluorinated derivatives |
The presence of the fluorobenzyl group in this compound enhances its binding affinity and biological activity compared to other derivatives.
Q & A
Q. What are the recommended synthetic routes for preparing 4-fluorobenzyl 2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting a pyrazolo[1,5-a]pyrimidine core (e.g., 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine) with a fluorobenzyl-substituted phenol derivative under basic conditions. Key parameters include:
- Catalyst/Base: Triethylamine (TEA) or K₂CO₃ in polar aprotic solvents like acetonitrile (60°C, inert atmosphere) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Yield Optimization: Excess fluorobenzyl bromide and extended reaction time (12–24 hrs) improve yields. Monitor via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC/LC-MS: Use a C18 column (acetonitrile/water gradient) to confirm purity (>95%).
- 1H/13C NMR: Verify substituent positions (e.g., fluorobenzyl protons at δ 5.1–5.3 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: ~62.7%, N: ~24.4%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[1,5-a]pyrimidine derivatives with enhanced bioactivity?
Methodological Answer: SAR studies focus on modifying substituents to optimize interactions with biological targets (e.g., kinases, receptors):
- Pyrimidine Core: Methyl groups at C2 improve metabolic stability .
- Fluorobenzyl Ether: The 4-fluoro substituent enhances lipophilicity and membrane permeability .
- Activity Testing: Use in vitro assays (e.g., IC₅₀ determination against cancer cell lines) and molecular docking to predict binding to targets like B-Raf kinase .
Q. Table 1: SAR Trends in Pyrazolo[1,5-a]pyrimidine Derivatives
Q. What crystallographic or computational methods resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to determine bond lengths/angles. For example, pyrazolo[1,5-a]pyrimidine cores exhibit planar geometry with dihedral angles <5° between rings .
- DFT Calculations: Optimize structures at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls .
- Stability Testing: Monitor compound degradation in DMSO/PBS via LC-MS over 24 hrs .
- Dose-Response Curves: Generate IC₅₀ values in triplicate to account for variability .
Methodological Design Considerations
Q. What experimental designs are critical for evaluating in vivo efficacy of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
